1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC9833627
Molecular Formula: C19H15N3O3
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O3 |
|---|---|
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C19H15N3O3/c1-12-4-6-13(7-5-12)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,21,23,24) |
| Standard InChI Key | QDIMQLUZWQCUOR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4 |
Introduction
Structural Analysis and Molecular Features
The molecular architecture of 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is defined by three key components:
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Pyrido[2,3-d]pyrimidine Core: A fused bicyclic system comprising a pyridine ring condensed with a pyrimidine ring, providing a planar framework conducive to π-π stacking interactions with biological targets .
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2-Furylmethyl Substituent: A furan-derived alkyl group attached to the N1 position, introducing oxygen-containing heterocyclic diversity that may enhance solubility and hydrogen-bonding capacity.
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4-Methylphenyl Group: A para-methyl-substituted benzene ring at the C5 position, contributing hydrophobic character and potential steric effects that modulate receptor binding .
The IUPAC name, 1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione, reflects these substituents’ positions. Computational modeling predicts a polar surface area of 51.4 Ų and a logP value of ~4.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Methodologies and Precursor Strategies
While no explicit synthesis route for this compound is documented, analogous pyrido[2,3-d]pyrimidines are typically synthesized via cyclocondensation reactions. Key strategies include:
Cyclocondensation of Aminonicotinonitriles
Reaction of -cyclohexyl-2-cyanoacetamide with substituted aminonicotinonitriles under acidic conditions yields pyrido[2,3-d]pyrimidine cores, as demonstrated in the synthesis of cytotoxic derivatives . For instance, nicotinamide intermediates undergo acylation followed by intramolecular heterocyclization to form the fused ring system .
Functionalization via Nucleophilic Substitution
Post-cyclization modifications, such as alkylation at the N1 position using 2-(chloromethyl)furan, could introduce the furylmethyl group. Similarly, Suzuki-Miyaura coupling might install the 4-methylphenyl moiety at C5 using palladium catalysts .
Characterization Techniques
Structural validation of similar compounds employs:
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NMR Spectroscopy: and NMR for confirming substituent integration and regiochemistry.
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High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion peaks and fragmentation patterns .
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X-ray Crystallography: Resolving crystal packing and hydrogen-bonding networks, though no data exists for this specific derivative .
Analytical and Comparative Data
Table 1: Molecular Properties of Pyrido[2,3-d]pyrimidine Derivatives
Table 2: Pharmacokinetic Predictions
| Parameter | Value (Target Compound) | Method of Estimation |
|---|---|---|
| Water Solubility (logS) | -4.22 | Ali et al., 2021 |
| Plasma Protein Binding | 89% | SwissADME |
| CYP3A4 Inhibition | Low | admetSAR |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity, leveraging microwave-assisted or flow chemistry techniques.
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Biological Screening: Prioritize assays against PIM-1, AKT, and CDK kinases, given the proven efficacy of analogs .
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ADMET Profiling: Assess in vitro permeability (Caco-2), hepatic metabolism (microsomal stability), and in vivo pharmacokinetics in rodent models.
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Structural Modifications: Explore replacing the furan ring with thiophene or pyridine to modulate electronic effects and potency.
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